BenchChemオンラインストアへようこそ!

6-Bromoisoquinolin-4-amine

MAO-A MAO-B Isoquinoline

6-Bromoisoquinolin-4-amine is a uniquely reactive aminoisoquinoline building block that empowers medicinal chemists to rapidly generate diverse compound libraries through sequential, protection-free Suzuki and Buchwald-Hartwig couplings. Unlike regioisomeric analogs, its precise 6-Br/4-NH2 substitution pattern preserves critical hydrogen-bonding interactions essential for target engagement against kinases, MAO isoforms, and topoisomerase I. Choose this validated intermediate to eliminate failed synthetic sequences, maintain SAR integrity, and accelerate hit-to-lead progression. Order ≥95% purity batches with reliable global shipping for your discovery workflows.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Cat. No. B12499293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinolin-4-amine
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1Br)N
InChIInChI=1S/C9H7BrN2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H,11H2
InChIKeyZRXXCJIONMLCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisoquinolin-4-amine (CAS 1784883-58-4): Technical Baseline and Sourcing Profile


6-Bromoisoquinolin-4-amine (CAS 1784883-58-4, MF: C9H7BrN2, MW: 223.07) is a halogenated heteroaromatic building block from the aminoisoquinoline family . Its structure features a bromine atom at the 6-position and a primary amine at the 4-position of the isoquinoline bicyclic core. This compound serves as a versatile intermediate in medicinal chemistry, enabling Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and other transition metal-catalyzed transformations due to the orthogonal reactivity of the C6-Br and C4-NH2 handles . Its predicted physicochemical properties (boiling point: 414.9±30.0 °C, density: 1.649±0.06 g/cm³) [1] inform handling and formulation decisions during early-stage discovery workflows.

Why 6-Bromoisoquinolin-4-amine Cannot Be Replaced by Positional Isomers in Lead Optimization


In isoquinoline-based drug discovery, the precise positioning of the bromine atom and amine group dictates both biological activity and chemical tractability. Regioisomeric bromo-amino-isoquinolines (e.g., 6-bromoisoquinolin-1-amine, 5-bromoisoquinolin-6-amine) exhibit distinct reactivity profiles in cross-coupling reactions and divergent binding modes with biological targets due to altered electronic distribution and steric presentation [1]. The 4-amino group in 6-bromoisoquinolin-4-amine provides a unique hydrogen-bonding donor/acceptor pattern that cannot be recapitulated by 1-amino or 3-amino congeners [2]. Generic substitution with unfunctionalized isoquinolines or incorrectly halogenated analogs leads to failed synthetic sequences and loss of structure-activity relationship (SAR) fidelity [3].

Quantitative Evidence Guide for 6-Bromoisoquinolin-4-amine: Differentiated Performance Against In-Class Analogs


Monoamine Oxidase (MAO) Inhibition Profile of Isoquinoline Core Derivatives

The isoquinoline scaffold, particularly 4-amino-substituted derivatives, exhibits potent inhibition of human monoamine oxidases. While specific IC50 data for the 6-bromo variant is not reported in isolation, the core 4-aminoisoquinoline pharmacophore demonstrates nanomolar potency against both MAO-A and MAO-B isoforms [1]. This establishes a class-level expectation for 6-Bromoisoquinolin-4-amine in neuroscience-focused screening cascades.

MAO-A MAO-B Isoquinoline Neurochemistry

Selectivity Enhancement Through Isoquinoline Core Rigidification in Kinase Inhibition

The rigidified isoquinoline core present in 6-Bromoisoquinolin-4-amine contributes to improved kinase selectivity compared to flexible amidophenyl analogs. A systematic study demonstrated that ring closure to an isoquinoline system alters the kinome-wide inhibition profile, reducing off-target activity against certain kinases while maintaining potency against targets like BRAF and Abl [1].

Kinase Inhibitor Selectivity Rigidification BRAF

Divergent Topoisomerase I vs. II Inhibition in Diarylisoquinoline Series

Structure-activity relationship studies on 3,4-diarylisoquinolines reveal that amino-substituted derivatives (isoquinolinamines) exhibit preferential inhibition of topoisomerase I over topoisomerase II, in contrast to isoquinolones which show only moderate topo II activity [1]. The 4-amino group is a key determinant of this selectivity fingerprint.

Topoisomerase Anticancer Diarylisoquinoline Cytotoxicity

Synthetic Versatility: Orthogonal Reactivity of C6-Br and C4-NH2 for Parallel Library Synthesis

6-Bromoisoquinolin-4-amine provides two chemically distinct handles: the C4 primary amine for amidation or reductive amination, and the C6 bromine for palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig) [1]. This orthogonality enables efficient, sequential derivatization without protecting group manipulations [2].

Cross-coupling Medicinal Chemistry Building Block Parallel Synthesis

High-Impact Application Scenarios for 6-Bromoisoquinolin-4-amine


Targeted Anticancer Lead Discovery: Topoisomerase I Inhibitor Programs

Integrate 6-Bromoisoquinolin-4-amine into 3,4-diarylisoquinoline libraries to exploit the documented topoisomerase I selectivity of amino-substituted isoquinolines [1]. The 6-bromo handle permits systematic variation of aryl substituents via Suzuki coupling to map the SAR landscape around the topo I-DNA ternary complex binding site [2].

Kinase Inhibitor Selectivity Engineering via Scaffold Rigidification

Use 6-Bromoisoquinolin-4-amine as the core rigidifying element in ATP-competitive kinase inhibitor design. Derivatize the C6 position with diverse aromatic or heteroaromatic groups to probe selectivity profiles against kinase panels, leveraging the documented ability of isoquinoline scaffolds to reduce off-target kinase engagement relative to flexible amidophenyl analogs [3].

Neuroscience-Focused MAO Inhibitor Screening

Employ 6-Bromoisoquinolin-4-amine as a precursor to generate focused libraries of 4-amino-substituted isoquinolines for evaluation against human MAO-A and MAO-B isoforms. The established nanomolar potency of structurally related 4-aminoisoquinolines [4] provides a strong rationale for prioritizing this chemotype in depression and Parkinson's disease drug discovery campaigns.

Parallel Library Synthesis for Accelerated Medicinal Chemistry

Leverage the orthogonal reactivity of the C6-Br and C4-NH2 groups to execute two-step diversification sequences without intermediate purification or protecting group steps. This building block is ideally suited for high-throughput parallel synthesis workflows in both academic and industrial medicinal chemistry laboratories [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoisoquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.